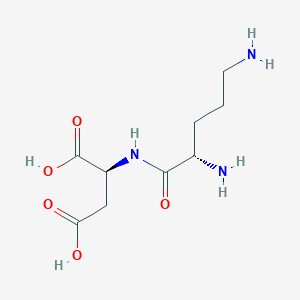
3-(5-甲基-4H-1,2,4-三唑-3-基)乙酸
描述
(5-Methyl-2H-[1,2,4]triazol-3-YL)-acetic acid is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms, which contribute to their versatile chemical properties and potential biological activities .
科学研究应用
(5-Methyl-2H-[1,2,4]triazol-3-YL)-acetic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, triazole derivatives have shown potential as antibacterial, antifungal, anticancer, and antiviral agents . The compound’s ability to inhibit enzymes and interact with biological targets makes it a valuable candidate for drug discovery and development . Additionally, it has applications in the agrochemical industry as a component of pesticides and herbicides .
作用机制
Target of action
Compounds in the 1,2,4-triazole class have been found to interact with a variety of biological targets. For instance, some derivatives have been found to inhibit certain enzymes, such as cytochrome P450-dependent 14α-demethylation of lanosterol .
Mode of action
The mode of action of 1,2,4-triazole derivatives can vary widely depending on the specific compound and its targets. For example, some compounds may inhibit enzyme activity, while others may interact with receptor proteins .
Biochemical pathways
Again, the specific pathways affected can vary widely. In the case of compounds that inhibit enzyme activity, the affected pathways would be those in which the enzyme plays a role .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,2,4-triazole derivatives can vary depending on the specific compound. Some may be readily absorbed and distributed throughout the body, while others may be metabolized quickly or excreted unchanged .
Result of action
The molecular and cellular effects of 1,2,4-triazole derivatives can include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell growth and proliferation .
Action environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 1,2,4-triazole derivatives .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-2H-[1,2,4]triazol-3-YL)-acetic acid can be achieved through several methods. One common approach involves the cyclocondensation of amidoguanidines or the thermal condensation of N-cyanoimidates with hydrazine . Another method includes the 1,3-dipolar cycloaddition of hydrazonoyl derivatives and carbodiimides . These reactions typically require controlled temperatures and specific catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of (5-Methyl-2H-[1,2,4]triazol-3-YL)-acetic acid often involves scalable synthetic routes that can be optimized for cost-effectiveness and efficiency. The use of continuous flow reactors and metal-free processes has been explored to enhance the sustainability and reduce the environmental impact of the production .
化学反应分析
Types of Reactions: (5-Methyl-2H-[1,2,4]triazol-3-YL)-acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of nitrogen atoms in the triazole ring, which can participate in different bonding interactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions . The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while substitution reactions can produce various alkylated derivatives .
相似化合物的比较
Similar Compounds: Similar compounds to (5-Methyl-2H-[1,2,4]triazol-3-YL)-acetic acid include other triazole derivatives such as 1,2,3-triazoles and 1,2,4-triazoles . These compounds share the triazole ring structure but differ in the arrangement of nitrogen atoms and substituents.
Uniqueness: What sets (5-Methyl-2H-[1,2,4]triazol-3-YL)-acetic acid apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity . The presence of the methyl group and the acetic acid moiety can enhance its solubility and interaction with biological targets, making it a unique and valuable compound for various applications .
属性
IUPAC Name |
2-(5-methyl-1H-1,2,4-triazol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-3-6-4(8-7-3)2-5(9)10/h2H2,1H3,(H,9,10)(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRHAWIZPRZONH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427126 | |
| Record name | (5-Methyl-1H-1,2,4-triazol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
720706-28-5 | |
| Record name | (5-Methyl-1H-1,2,4-triazol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-methyl-1H-1,2,4-triazol-5-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid](/img/structure/B1588257.png)








![(1S,5R)-bicyclo[3.2.0]hept-2-en-6-one](/img/structure/B1588268.png)



